ethyl oxalyl monochloride

Description

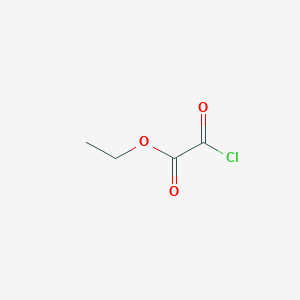

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZFULPEVHKEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063598 | |

| Record name | Acetic acid, chlorooxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl oxalyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

7.61 [mmHg] | |

| Record name | Ethyl oxalyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4755-77-5 | |

| Record name | Ethyl oxalyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl oxalyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, chlorooxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chloroglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ethyl oxalyl monochloride chemical properties

An In-Depth Technical Guide to Ethyl Oxalyl Monochloride: Properties, Reactivity, and Applications

Introduction: The Duality of a Reagent

This compound (CAS: 4755-77-5), often referred to as ethyl chloroglyoxylate or ethoxyoxalyl chloride, stands as a cornerstone reagent in modern organic synthesis.[1][2][] Its utility stems from a unique bifunctional structure, incorporating both a highly reactive acyl chloride and a stable ethyl ester within a compact two-carbon framework. This duality allows for sequential and selective chemical transformations, making it an invaluable building block for complex molecular architectures. For researchers and process chemists, particularly in the pharmaceutical and agrochemical sectors, a deep understanding of this molecule's properties and reactivity is not merely academic—it is fundamental to innovation, enabling the efficient synthesis of novel antibiotics, potent herbicides, and a wide array of specialty organic compounds.[4][5][6] This guide provides a comprehensive exploration of its chemical properties, mechanistic behavior, and field-proven applications, grounded in authoritative data and practical insights.

Part 1: Core Physicochemical and Spectroscopic Profile

The efficacy and handling of any reagent begin with a firm grasp of its physical and chemical constants. This compound is a colorless to pale yellow, moisture-sensitive liquid with a sharp, pungent odor.[1][4][7] Its high reactivity is intrinsically linked to its physical properties, which dictate storage, handling, and reaction conditions.

Quantitative Data Summary

For ease of reference, the critical physicochemical properties of this compound are summarized in the table below. This data is essential for calculating molar equivalents, predicting behavior in various solvents, and establishing safe operating temperatures.

| Property | Value | Source(s) |

| CAS Number | 4755-77-5 | [1][2][8] |

| Molecular Formula | C₄H₅ClO₃ | [1][2][9] |

| Molecular Weight | 136.53 g/mol | [9][10] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 135 °C at 760 mmHg | [9][11][12][13] |

| Density | 1.222–1.226 g/mL at 25 °C | [6][12][13] |

| Refractive Index (n²⁰/D) | 1.416–1.418 | [12][13] |

| Flash Point | 41 °C (105 °F) | [12][13] |

| Solubility | Soluble in chloroform; slightly miscible with and reacts violently with water. | [12][13][14] |

Spectroscopic Signature

Spectroscopic data is vital for reaction monitoring and final product confirmation.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group.[15]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbons of the ester and the acyl chloride, in addition to the ethyl group carbons.[10]

-

IR Spectroscopy: The infrared spectrum prominently displays two strong carbonyl (C=O) stretching bands, one for the ester and one for the highly electrophilic acyl chloride, typically at different wavenumbers.[10]

Part 2: Synthesis and Mechanistic Insights

The choice of a synthetic route for a reagent like this compound is driven by factors such as precursor availability, reaction control, yield, and purity. Several methods have been established, each with distinct advantages.

One common and efficient industrial method involves the controlled reaction of oxalyl chloride with anhydrous ethanol.[5][16] The key to maximizing yield is managing the stoichiometry and temperature to favor the formation of the monoester chloride over the diester byproduct (diethyl oxalate). Using diethyl oxalate as a diluent helps to moderate the reaction.[16][17]

An alternative route begins with the partial hydrolysis of diethyl oxalate using a base like potassium acetate to form potassium monoethyl oxalate, which is then chlorinated with thionyl chloride (SOCl₂) to yield the final product.[5][18] While this multi-step process may seem more complex, it offers excellent control and can produce high-purity material.

Workflow for Synthesis via Oxalyl Chloride and Ethanol

The following diagram illustrates a generalized workflow for the synthesis of this compound. The logic emphasizes the controlled addition of ethanol to excess oxalyl chloride to prevent the formation of the diester.

Caption: Synthesis workflow for this compound.

Part 3: The Core of Reactivity: An Electrophile in Action

The synthetic utility of this compound is dominated by the extreme electrophilicity of the acyl chloride carbon. This functional group is a powerful acylating agent, readily reacting with a wide range of nucleophiles.[1][]

General Acylation Mechanism

The reaction with a generic nucleophile (Nu-H), such as an alcohol or an amine, proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is often performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions with acid-sensitive substrates.[19][20]

Caption: General mechanism for acylation of an amine.

This reactivity is harnessed in numerous applications:

-

Amide and Ester Synthesis: It reacts cleanly with primary and secondary amines to form ethyl oxalamide derivatives, and with alcohols to form unsymmetrical oxalate esters.[20][21]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like AlCl₃, it acylates aromatic rings to produce substituted arylglyoxylic acid esters, which are valuable intermediates.[21][22][23]

Part 4: Applications in Drug Discovery and Development

The molecular fragment provided by this compound is present in numerous biologically active compounds. Its ability to link different molecular moieties makes it a powerful tool in constructing complex drug candidates.

-

Antibiotic Synthesis: It serves as a key building block for the side chains of certain semi-synthetic antibiotics, where the oxalamide linkage is critical for biological activity.[5][6]

-

Enzyme Inhibitors: It is used as a reactant in the preparation of oxyoxalamide derivatives, which have been identified as potent inhibitors of enzymes like soluble epoxide hydrolase, a target for treating inflammation and hypertension.[9][13][24]

-

Heterocyclic Chemistry: The reagent is a precursor for synthesizing various heterocyclic systems, such as quinoxalinone derivatives, which are scaffolds found in many pharmacologically active agents.[22]

Part 5: A Validated Experimental Protocol: Synthesis of Ethyl (4-methoxyphenyl)oxalamate

This protocol provides a self-validating system for the acylation of an amine, a common transformation in drug development workflows. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize an N-aryl oxalamate ester via acylation of p-anisidine with this compound.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

This compound

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Flask Preparation and Inerting: A two-necked, round-bottomed flask equipped with a magnetic stir bar and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Setup: The flask is charged with p-anisidine (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). The solution is cooled to 0 °C in an ice bath. Anhydrous pyridine (1.1 eq) is added.

-

Causality: Cooling the reaction mixture controls the initial exotherm upon addition of the acylating agent. Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.[19]

-

-

Controlled Addition: A solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Causality: Slow, dropwise addition is critical to manage the reaction's exothermic nature and prevent the formation of side products. A slight excess of the acyl chloride ensures complete consumption of the limiting amine.

-

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred for an additional 1.5-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Allowing the reaction to proceed at ambient temperature ensures it goes to completion.

-

-

Aqueous Workup: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The biphasic mixture is stirred vigorously for 15 minutes.

-

Causality: The bicarbonate solution neutralizes any remaining pyridine hydrochloride and quenches any unreacted ethyl oxalyl chloride.

-

-

Extraction and Drying: The organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Causality: Standard extraction and drying procedures isolate the product from aqueous and inorganic impurities.

-

-

Purification: The crude solid is purified by recrystallization or column chromatography to yield the pure ethyl (4-methoxyphenyl)oxalamate.

Workflow Diagram: Amide Synthesis

Caption: Experimental workflow for N-aryl oxalamate synthesis.

Part 6: Safety, Handling, and Storage: A Non-Negotiable Protocol

The high reactivity of this compound necessitates stringent safety protocols. It is classified as a flammable, corrosive liquid that is harmful if swallowed and causes severe skin and eye damage.[2][8][13] It is also a lachrymator, meaning its vapors are highly irritating to the eyes.[7][10][11]

| Hazard | Handling Precaution |

| Corrosive | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-face protection (safety goggles and face shield).[11][14] |

| Flammable | Keep away from heat, sparks, and open flames. Use spark-proof tools and work in a chemical fume hood.[8][11][14] |

| Moisture Sensitive | Handle under an inert atmosphere (nitrogen or argon). Use dry solvents and glassware. Store in a tightly sealed container.[1][2][8] |

| Inhalation Toxicity | Use exclusively in a well-ventilated chemical fume hood to avoid inhaling vapors, which can cause severe respiratory tract irritation.[11][14] |

Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials. The container must be kept tightly closed and preferably stored under an inert atmosphere.[1][2][8]

Incompatible Materials: Avoid contact with water, strong bases, alcohols, strong oxidizing agents, and metals.[8][13][14] Violent reactions can occur with these substances.[14]

Conclusion

This compound is a powerful and versatile reagent whose value is directly proportional to the user's understanding of its chemical nature. Its dual functionality as both an ester and an acyl chloride provides a gateway to a vast array of chemical structures, particularly in the synthesis of pharmaceuticals and agrochemicals. By adhering to rigorous protocols for its synthesis, handling, and application, researchers can safely and effectively leverage its reactivity to advance their scientific and developmental goals.

References

- Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. (n.d.). Cole-Parmer.

- CAS 4755-77-5: Ethyl oxalyl chloride. (n.d.). CymitQuimica.

- SAFETY DATA SHEET - Ethyl oxalyl chloride. (2012, April 16). Fisher Scientific.

- Ethyl chlorooxoacet

- SAFETY DATA SHEET - Ethyl oxalyl chloride. (2012, April 16). Thermo Fisher Scientific.

- Ethyl Oxalyl Chloride CAS#: 4755-77-5. (n.d.). ChemicalBook.

- Ethyl oxalyl chloride, 98% 25 g. (n.d.). Thermo Scientific Chemicals.

- Oxalyl chloride. (n.d.). In Wikipedia.

- Ethyl oxalyl chloride, 98% 4755-77-5. (n.d.). Ottokemi.

- Ethyl oxalyl chloride - Hazardous Agents. (n.d.). Haz-Map.

- Ethoxalyl Chloride (CAS: 4755-77-5). (2024, August 21). BOC Sciences.

- Oxalyl chloride monoethyl ester and production process thereof. (n.d.).

- This compound. (n.d.). BOC Sciences.

- Ethyl oxalyl chloride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- How to Improve the Synthesis of this compound?. (n.d.). Guidechem.

- Ethoxalyl chloride. (n.d.). PubChem.

- SAFETY DATA SHEET - mono-Ethyl oxalyl chloride. (2024, August 6). Sigma-Aldrich.

- 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.

- CAS No : 4755-77-5 | Product Name : Ethoxyoxalyl Chloride. (n.d.).

- This compound (CAS 4755-77-5). (n.d.). Royalchem.

- METHYL OXALYL CHLORIDE(5781-53-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethyl chlorooxoacet

- 4755-77-5|this compound. (n.d.). BLD Pharm.

- Acid Halides for Ester Synthesis. (2021, May 22). Chemistry LibreTexts.

- Acylation: Mechanism & Reaction. (n.d.). Study.com.

- Production process of oxalyl chloride monoethyl ester. (n.d.).

Sources

- 1. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. royal-chem.com [royal-chem.com]

- 7. Ethyl oxalyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl oxalyl chloride, 98% 4755-77-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Ethyl Oxalyl Chloride CAS#: 4755-77-5 [chemicalbook.com]

- 13. Ethyl oxalyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. spectrabase.com [spectrabase.com]

- 16. CN101638365A - Oxalyl chloride monoethyl ester and production process thereof - Google Patents [patents.google.com]

- 17. CN101638365B - Production process of oxalyl chloride monoethyl ester - Google Patents [patents.google.com]

- 18. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 22. 草酰氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 23. study.com [study.com]

- 24. pharmaffiliates.com [pharmaffiliates.com]

Introduction: Unveiling a Versatile Acylating Agent

An In-Depth Technical Guide to Ethyl Oxalyl Monochloride (CAS 4755-77-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound, also known by synonyms such as ethyl chlorooxoacetate and ethoxalyl chloride, is a highly reactive chemical intermediate that serves as a cornerstone in numerous synthetic pathways.[][2][3] With its dual functionality of an ester and an acid chloride, this compound offers a strategic entry point for introducing the ethyl oxalyl moiety, a valuable fragment in the construction of complex molecular architectures. Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a critical building block for synthesizing active pharmaceutical ingredients (APIs) and potent herbicides.[4][5][6] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and handling protocols, grounded in established scientific principles and safety standards.

Core Chemical and Physical Identity

This compound is a colorless to pale yellow liquid with a pungent odor.[7][8] Its high reactivity stems from the electrophilic nature of the acid chloride carbon, making it susceptible to nucleophilic attack. It is moisture-sensitive and reacts violently with water, hydrolyzing into oxalic acid, ethanol, and hydrochloric acid.[7][9]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data Summary:

| Property | Value | Source(s) |

| CAS Number | 4755-77-5 | [][4] |

| Molecular Formula | C₄H₅ClO₃ | [][10] |

| Molecular Weight | 136.53 g/mol | [][2] |

| IUPAC Name | ethyl 2-chloro-2-oxoacetate | [][11] |

| Appearance | Colorless to light yellow/brown liquid | [][4][11] |

| Boiling Point | 135 °C | [][4] |

| Density | 1.222 g/mL at 25 °C | [][4] |

| Flash Point | 41 °C | [12][13] |

| Refractive Index | 1.416 - 1.418 | [10][13] |

| Solubility | Miscible with organic solvents; reacts with water | [3][4] |

| Vapor Pressure | 7.19 - 7.61 mmHg at 25°C | [11][14] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for structural confirmation and purity analysis.[11][15][16] The ¹H NMR spectrum in CDCl₃ typically shows a characteristic triplet for the methyl protons and a quartet for the methylene protons of the ethyl group.[15]

Synthesis Methodologies: A Protocol Deep Dive

Several synthetic routes to this compound have been reported, often aiming to improve yield and minimize byproducts. Common methods include the reaction of diethyl oxalate with reagents like thionyl chloride or phosphorus pentachloride, and the reaction of oxalyl chloride with anhydrous ethanol.[17][18] A widely cited and effective laboratory-scale method involves a two-step process starting from diethyl oxalate.

Rationale for the Two-Step Protocol: This method offers a controlled pathway that avoids the harsh conditions and byproducts associated with direct chlorination of diethyl oxalate.[17] The initial step selectively hydrolyzes one ester group to form a stable carboxylate salt, which is then cleanly converted to the desired acid chloride.

Experimental Protocol: Synthesis via Potassium Ethyl Oxalate

This protocol is adapted from established synthetic procedures.[8][19]

Step 1: Synthesis of Potassium Ethyl Oxalate

-

In a reaction vessel, a mixture of potassium acetate (0.2 mol), deionized water (30 mL), and diethyl oxalate (0.2 mol) is prepared.

-

The mixture is stirred vigorously and heated to 70-80 °C for 2 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to a volume of approximately 30 mL.

-

Ethanol (50 mL) followed by diethyl ether (150 mL) are added to precipitate the potassium salt.

-

The resulting solid is collected by filtration, washed with ether, and dried to yield potassium ethyl oxalate.

Step 2: Chlorination to this compound

-

The dried potassium ethyl oxalate (0.13 mol) is suspended in a suitable solvent like diethyl ether (20 mL) or xylene (150 mL) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).[19]

-

The suspension is cooled in an ice bath.

-

Thionyl chloride (SOCl₂) (0.25 mol) is added dropwise to the stirred suspension, maintaining a low temperature.[19]

-

After the addition is complete, the reaction mixture is heated to reflux (or ~60 °C in xylene) for 4-15 hours, until the reaction is complete (monitored by TLC or GC).[19]

-

The mixture is cooled, and the precipitated potassium chloride is removed by filtration.

-

The filtrate is purified by fractional distillation under reduced pressure, collecting the fraction at 133-135 °C to obtain pure this compound.[19]

Caption: Key application areas of this compound.

Safety, Handling, and Storage: A Self-Validating Protocol

The high reactivity of this compound necessitates stringent safety protocols. It is classified as a flammable, corrosive, and moisture-sensitive material. [9][12][20]Exposure can cause severe skin and eye burns, and it is harmful if inhaled or swallowed. [12][21]It is also a lachrymator, a substance that irritates the eyes and causes tears. [12][21] GHS Hazard Classification:

| Hazard Code | Description | Source(s) |

| H226 | Flammable liquid and vapor | [11] |

| H302 | Harmful if swallowed | [11] |

| H314 | Causes severe skin burns and eye damage | [11] |

| H335 | May cause respiratory irritation | [11] |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a well-ventilated chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower. [12]* Inert Atmosphere: Due to its moisture sensitivity, operations should be conducted under an inert atmosphere (e.g., nitrogen or argon). [4][9]* Ignition Sources: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. [12][22]* PPE:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [12] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton) and protective clothing to prevent skin exposure. [12] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. [12] Storage:

-

-

Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials. [12]* Keep containers tightly closed and sealed. [12]* Store under an inert atmosphere to protect from moisture. [4][12]* Incompatible Materials: Store away from water, bases, alcohols, strong oxidizing agents, and metals. [9][12] Spill and First Aid:

-

Spills: Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a suitable container for disposal. [12]Do not use water.

-

First Aid:

-

Skin/Eye Contact: Immediately flush with plenty of water for at least 15-30 minutes. Seek immediate medical attention. [12][22] * Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12][22]

-

References

- Royalchem. (n.d.). This compound (CAS 4755-77-5) | ≥98% Purity Manufacturer.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.

- Ab Enterprises. (n.d.). This compound.

- Shanghai ShengShan Chemical. (n.d.). 4755-77-5.

- ChemBK. (2024). This compound.

- Hubei Baoshengde Pharmaceutical Co., Ltd. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Ethoxalyl chloride. PubChem Compound Database.

- Google Patents. (n.d.). Oxalyl chloride monoethyl ester and production process thereof.

- WorldOfChemicals. (n.d.). The Role of this compound in Modern Agrochemical Synthesis.

- Pharmaffiliates. (n.d.). CAS No : 4755-77-5 | Product Name : Ethoxyoxalyl Chloride.

- ChemBK. (2024). ethyl chlorooxoacetate.

- SpectraBase. (n.d.). Ethyl oxalyl chloride - Optional[1H NMR] - Spectrum.

- MOLBASE. (n.d.). Ethyl oxalyl chloride|4755-77-5.

- Haz-Map. (n.d.). Ethyl oxalyl chloride - Hazardous Agents.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

Sources

- 2. bangchemicals.com [bangchemicals.com]

- 3. Ethyl oxalyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 4. royal-chem.com [royal-chem.com]

- 5. kinsotech.com [kinsotech.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 8. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. This compound CAS 4755-77-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. shengshanchem.com [shengshanchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. files.eric.ed.gov [files.eric.ed.gov]

- 17. Page loading... [wap.guidechem.com]

- 18. CN101638365A - Oxalyl chloride monoethyl ester and production process thereof - Google Patents [patents.google.com]

- 19. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. m.molbase.com [m.molbase.com]

- 22. Page loading... [guidechem.com]

Ethyl Oxalyl Monochloride: A Comprehensive Technical Guide for Synthetic Applications

Introduction

Ethyl oxalyl monochloride (CAS 4755-77-5), a bifunctional reagent of significant interest, serves as a cornerstone in modern organic synthesis.[1][] Characterized by the presence of both an ester and an acid chloride group, it offers a unique reactivity profile that chemists can exploit for the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of its structure, properties, synthesis, and reactivity. We will explore its critical role as a key intermediate in the pharmaceutical and agrochemical industries, detailing field-proven protocols and mechanistic insights to empower researchers and drug development professionals in leveraging this versatile chemical tool.

Molecular Structure and Identification

A precise understanding of a reagent's identity is fundamental to its effective application. This compound is systematically named ethyl 2-chloro-2-oxoacetate.[3] Its structure features an ethyl ester group and an acyl chloride group attached to adjacent carbonyl carbons.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification and regulatory compliance, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-chloro-2-oxoacetate | [][3] |

| CAS Number | 4755-77-5 | [4][5] |

| Molecular Formula | C₄H₅ClO₃ | [3][4][6] |

| Molecular Weight | 136.53 g/mol | [3][5] |

| Synonyms | Ethyl chlorooxoacetate, Ethyl (chloroformyl)formate, Ethoxalyl chloride, ETCOX | [3][4][5][7] |

Physicochemical and Reactivity Profile

The utility of this compound is dictated by its physical properties and chemical reactivity. It is a colorless to pale yellow liquid known for its pungent odor.[7][8]

Physical Properties

The key physical constants are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Boiling Point | 135 °C | [4][5][8] |

| Density | 1.222 g/mL at 25 °C | [5][8] |

| Flash Point | 41 °C | [5] |

| Refractive Index | 1.416 - 1.418 | [5] |

| Solubility | Miscible with most organic solvents. | [4][5] |

Chemical Reactivity and Handling

Moisture Sensitivity: this compound is highly sensitive to moisture.[5][7] It reacts readily, and in some cases violently, with water to hydrolyze into ethyl hydrogen oxalate, hydrochloric acid, and eventually oxalic acid.[7][8] This reactivity necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and storage in tightly sealed, moisture-proof containers.[4][9]

Reactivity with Nucleophiles: The high reactivity of the acyl chloride moiety makes it an excellent electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. This is the basis of its utility as an acylating agent.[][7]

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with distinct advantages and disadvantages concerning yield, purity, and scalability. The choice of method often depends on the availability of starting materials and the desired scale of production.

Overview of Synthetic Strategies

-

From Diethyl Oxalate: Early methods involved the reaction of diethyl oxalate with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reactions can be difficult to control, often leading to low yields and significant byproduct formation.[10]

-

From Oxalyl Chloride: A more direct approach involves the reaction of oxalyl chloride with anhydrous ethanol. While seemingly straightforward, controlling the stoichiometry to prevent the formation of diethyl oxalate can be challenging, with reported yields around 69-88%.[10][11]

-

Two-Step Synthesis via Potassium Ethyl Oxalate: A robust and high-yielding method involves the selective hydrolysis of diethyl oxalate to potassium ethyl oxalate, followed by chlorination with thionyl chloride.[12][13] This method provides better control and generally results in a purer product.[13]

Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system as the intermediate salt is isolated and purified before conversion to the final product, ensuring high purity.

Step 1: Synthesis of Potassium Ethyl Oxalate

-

In a round-bottom flask equipped with a magnetic stirrer, combine diethyl oxalate (0.2 mol), potassium acetate (0.2 mol), and water (30 mL).

-

Heat the mixture to 70-80 °C and stir vigorously for 2 hours until the solution becomes homogeneous.[13]

-

Cool the reaction mixture and concentrate it under reduced pressure to approximately one-third of its original volume.

-

Add ethanol (50 mL) followed by diethyl ether (150 mL) to precipitate the potassium salt.[13]

-

Collect the white solid by filtration, wash with ether, and dry under vacuum. The expected yield is typically 75-80%.[13]

Step 2: Synthesis of this compound

-

Suspend the dried potassium ethyl oxalate (0.13 mol) in a flask containing a minimal amount of an inert solvent like diethyl ether or xylene.[13]

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 0.25 mol) dropwise while maintaining the low temperature.[13]

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture under reflux for 4-15 hours, depending on the solvent.[13] The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl).

-

After cooling, remove the precipitated potassium chloride (KCl) by filtration.

-

The filtrate, containing the desired product, is purified by fractional distillation under reduced pressure, collecting the fraction at 133-135 °C. The expected yield is approximately 69-93%.[13]

Synthesis Workflow Diagram

Caption: Two-step synthesis of high-purity this compound.

Applications in Drug Development and Organic Synthesis

This compound is a powerful acylating agent used to introduce the ethyl oxalyl functional group, a valuable synthon for constructing more complex molecules.[7]

Key Transformations

-

Synthesis of α-Keto Esters: It is widely used to synthesize α-keto esters by reacting with various nucleophiles.[12]

-

Pharmaceutical Intermediates: It serves as a critical building block for numerous Active Pharmaceutical Ingredients (APIs). A notable application is in the synthesis of antibiotics like Cefazolin and Cefamandole.[4]

-

Agrochemicals: The reagent is a key intermediate in the manufacturing of high-efficiency herbicides and other crop protection agents.[4][8]

-

Friedel-Crafts Acylation: It can be used under Friedel-Crafts conditions to synthesize substituted arylglyoxylic acids.[12]

Role as a Synthetic Building Block

The dual reactivity of this compound allows for sequential or selective reactions, making it a versatile tool for medicinal chemists.

Caption: Synthetic utility of this compound in API synthesis.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

| Hazard Class | Description | GHS Pictogram |

| Flammable Liquid | Flammable liquid and vapor (Category 3).[14][15] | GHS02 (Flame) |

| Corrosive | Causes severe skin burns and eye damage (Category 1B).[14][15] | GHS05 (Corrosion) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14][16] | GHS07 (Exclamation Mark) |

| Reactivity | Reacts with water, liberating toxic gas.[16] | W (Water Reactivity) |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[9] Facilities should be equipped with an eyewash station and a safety shower.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear suitable protective gloves (e.g., butyl rubber) and a flame-retardant lab coat.[9]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[9]

-

Storage and First Aid

-

Storage: Store in a cool, dry, well-ventilated flammables area.[5][9] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen).[4][14] Keep away from heat, sparks, open flames, and incompatible substances such as water, bases, alcohols, and oxidizing agents.[9][14]

-

First Aid:

-

Eye/Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][17]

-

Conclusion

This compound is a highly valuable and versatile reagent in organic chemistry. Its defined structure and predictable reactivity make it an indispensable tool for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical sectors. While its hazardous properties demand rigorous safety precautions, a thorough understanding of its chemistry and handling requirements, as detailed in this guide, enables scientists to harness its full synthetic potential safely and effectively.

References

- Royalchem. (n.d.). This compound (CAS 4755-77-5).

- Parchem. (n.d.). This compound (Cas 4755-77-5).

- National Center for Biotechnology Information. (n.d.). Ethoxalyl chloride. PubChem.

- CymitQuimica. (n.d.). CAS 4755-77-5: Ethyl oxalyl chloride.

- Kinsotech. (n.d.). China this compound CAS 4755-77-5 Supplier, Manufacturer.

- Guidechem. (n.d.). Ethyl oxalyl chloride (cas 4755-77-5) SDS/MSDS download.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.

- Oakwood Chemical. (n.d.). Ethyl oxalyl chloride.

- Guidechem. (n.d.). How to Improve the Synthesis of this compound?.

- ChemicalBook. (n.d.). Ethyl chlorooxoacetate.

- ChemicalBook. (n.d.). Ethyl chlorooxoacetate synthesis.

- Autechre. (2024, August 21). Ethoxalyl Chloride (CAS: 4755-77-5) - Best Quality Supplier and Manufacturer.

- Google Patents. (n.d.). Oxalyl chloride monoethyl ester and production process thereof.

- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.

- Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.

- Shanghai ShengShan Chemical Technology CO., LTD. (n.d.). 4755-77-5. Retrieved from Shanghai ShengShan Chemical website.

- ChemBK. (2024, April 9). This compound.

- BOC Sciences. (n.d.). CAS 4755-77-5 this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 3. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. royal-chem.com [royal-chem.com]

- 5. parchem.com [parchem.com]

- 6. Ethyl oxalyl chloride [oakwoodchemical.com]

- 7. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 8. kinsotech.com [kinsotech.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Page loading... [guidechem.com]

- 11. CN101638365A - Oxalyl chloride monoethyl ester and production process thereof - Google Patents [patents.google.com]

- 12. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]

- 13. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chembk.com [chembk.com]

- 17. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Ethyl Oxalyl Monochloride

Abstract

Ethyl oxalyl monochloride (CAS No: 4755-77-5), also known as ethyl chlorooxoacetate or ethoxalyl chloride, is a highly versatile bifunctional reagent pivotal to modern organic synthesis.[1] Possessing both an acid chloride and an ethyl ester moiety, it serves as a cornerstone for introducing the ethyl oxalato group into a wide array of molecules. This guide provides an in-depth examination of its core physicochemical properties, with a focus on its molecular weight, details established synthetic routes, explores its reactivity, and presents validated experimental protocols for its application. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Core Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. This compound is a colorless to pale yellow liquid noted for its reactivity, particularly its sensitivity to moisture.[2][3] Key quantitative data are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 136.53 g/mol | [4][5] |

| Molecular Formula | C₄H₅ClO₃ | [6][7] |

| CAS Number | 4755-77-5 | [2][3] |

| Density | 1.222 g/mL at 25°C | [3][8] |

| Boiling Point | 134-135°C at 760 mmHg | [3][9] |

| Flash Point | 41°C (105.8°F) | [9][10] |

| Refractive Index | 1.416 - 1.418 | [8][10] |

| Solubility | Miscible with many organic solvents; reacts with water. | [3] |

Chemical Structure and Reactivity

The synthetic utility of this compound stems directly from its molecular architecture, which features two distinct and reactive electrophilic centers: the acid chloride carbonyl carbon and the ester carbonyl carbon.

Caption: Structure of this compound (C₄H₅ClO₃).

The acyl chloride group is the more reactive of the two functional groups. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts reactions), making it an excellent acylating agent.[2] This high reactivity is the primary driver for its use in synthesis. The ethyl ester group is comparatively stable under conditions used to react the acid chloride, allowing for selective transformations. However, it can be hydrolyzed or transesterified under appropriate acidic or basic conditions.

A critical aspect of its reactivity is its sensitivity to moisture.[10] It readily hydrolyzes in the presence of water to form oxalic acid monoethyl ester and hydrochloric acid.[2] This necessitates handling the reagent under anhydrous conditions, often under an inert atmosphere like nitrogen or argon.[7]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context for its purity and potential trace impurities. A common laboratory and industrial-scale synthesis involves two main stages starting from diethyl oxalate.[11]

Workflow for Synthesis:

Caption: Two-step synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of Potassium Monoethyl Oxalate [11]

-

A mixture of potassium acetate (20 g), deionized water (30 mL), and diethyl oxalate (29.2 g, 0.2 mol) is stirred in a round-bottom flask.

-

The reaction mixture is heated to 70-80°C for 2 hours.

-

Causality: This controlled partial saponification selectively hydrolyzes one of the two ethyl ester groups to its corresponding carboxylate salt. Using a mild base like potassium acetate and controlled temperature prevents the hydrolysis of both ester groups.

-

-

After cooling, the solution is concentrated, and the product is precipitated by adding ethanol and diethyl ether.

-

The solid potassium monoethyl oxalate is collected by filtration and dried. A typical yield is around 76%.[11]

Step 2: Conversion to this compound [11]

-

The dried potassium monoethyl oxalate (20.6 g, 0.13 mol) is suspended in an anhydrous solvent like diethyl ether or xylene in a flask equipped with a reflux condenser and dropping funnel.

-

Thionyl chloride (SOCl₂, 30 g, 0.25 mol) is added slowly to the suspension, typically under cooling in an ice bath to manage the initial exotherm.

-

The mixture is then heated under reflux for several hours (e.g., 4-15 hours) to drive the reaction to completion.

-

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids (or their salts) into acid chlorides. The reaction produces gaseous byproducts (SO₂ and HCl) and a solid salt (KCl), which helps to drive the equilibrium toward the product.[12]

-

-

After cooling, the solid potassium chloride is removed by filtration.

-

The filtrate is purified by distillation, collecting the fraction at 133-135°C to yield pure this compound.[11]

Key Applications in Synthesis and Drug Development

This compound is a valuable building block for creating more complex molecular architectures, particularly α-keto esters and heterocyclic systems, which are common motifs in pharmaceuticals.[3][5]

A. Friedel-Crafts Acylation: One of the most powerful applications is in the Friedel-Crafts acylation of aromatic and heteroaromatic compounds. This reaction introduces the ethyl oxalato group, which is a precursor to α-keto acids and other derivatives.[13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 3. royal-chem.com [royal-chem.com]

- 4. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl oxalyl chloride, 98% 4755-77-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. Ethyl oxalyl chloride [oakwoodchemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Ethyl Oxalyl Chloride CAS#: 4755-77-5 [chemicalbook.com]

- 9. Ethyl oxalyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. parchem.com [parchem.com]

- 11. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Oxalyl Monochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of ethyl oxalyl monochloride (CAS 4755-77-5). As a highly reactive acylating agent, a thorough understanding of its characteristics is paramount for its safe and effective use in pharmaceutical synthesis, agrochemical development, and broader organic chemistry applications.[1][2] This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and providing actionable protocols for its handling and characterization.

Core Physicochemical Characteristics

This compound is a colorless to pale yellow, transparent liquid with a pungent odor.[1][2][3][4] It is a volatile and deliquescent compound, meaning it readily absorbs moisture from the atmosphere.[2] This hygroscopic nature is a critical consideration for its storage and handling.

The following table summarizes the key physical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C4H5ClO3 | [1][5][6][7] |

| Molecular Weight | 136.53 g/mol | [1][5][7][8] |

| Boiling Point | 135 °C | [1][2][5][6][8][9][10][11] |

| Density | 1.222 g/mL at 25 °C | [2][5][6][8][10] |

| Refractive Index (n20/D) | 1.416 - 1.418 | [5][6][8][10] |

| Flash Point | 41 °C | [5][8][9] |

| Vapor Pressure | 7.19 mmHg at 25 °C | [5] |

| Appearance | Colorless transparent liquid | [1][2] |

| Solubility | Miscible with organic solvents such as chloroform; reacts with water.[1][6] |

Note on Melting Point: Several sources report a melting point of 156-158 °C, which is inconsistent with its liquid state at room temperature and boiling point of 135 °C.[5][6][10] This is likely a typographical error in these databases. For practical purposes, this compound should be considered a liquid under standard laboratory conditions.

Chemical Properties and Reactivity Profile

This compound's utility as a synthetic intermediate is derived from its high reactivity. This reactivity also necessitates careful handling and storage.

Hydrolysis

The compound is highly sensitive to moisture and reacts with water in a vigorous hydrolysis reaction. This reaction produces hydrochloric acid and oxalic acid, both of which are corrosive.[3] The presence of these byproducts can interfere with desired chemical transformations and pose a safety hazard.

The reaction is as follows:

ClCOCOOC2H5 + H2O → HCl + HOOCCOOH + C2H5OH

Incompatibilities

Beyond its reactivity with water, this compound is incompatible with a range of substances, including:

-

Bases

-

Oxidizing agents

-

Alcohols[12]

Contact with these materials can lead to vigorous and potentially hazardous reactions.

Safe Handling and Storage Protocols

Given its hazardous properties, including being flammable, corrosive, and reactive with water, stringent safety protocols are mandatory when handling this compound.[5][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin Protection: A lab coat or other protective clothing should be worn.

Engineering Controls:

-

All manipulations should be conducted in a well-ventilated fume hood.

-

An eyewash station and safety shower must be readily accessible.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly closed to prevent moisture ingress.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to further protect from moisture.

Experimental Determination of Physical Properties

The following section details standardized methodologies for the experimental verification of key physical properties of this compound. These protocols are designed to be self-validating and emphasize safety.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small sample of liquid.

Methodology:

-

Sample Preparation: Fill a small test tube or Durham tube to approximately one-third of its volume with this compound.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the sample.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point, inert liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13][14][15][16]

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Determination

The density of this compound can be accurately determined by measuring the mass of a known volume.[4][17][18][19]

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.

-

Volume Measurement: Carefully add a known volume of this compound to the container.

-

Mass of Filled Container: Reweigh the container with the liquid.

-

Calculation: The mass of the liquid is the difference between the final and initial masses. The density is then calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale. It is crucial to also record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Spectroscopic Data for Structural Elucidation

Spectroscopic data is indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR data can confirm the presence of the ethyl group. The spectrum can be found in various databases.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present, such as the C=O (carbonyl) and C-Cl (acyl chloride) bonds.[20]

Conclusion

This compound is a valuable but hazardous chemical intermediate. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe handling, storage, and effective utilization in research and development. The protocols provided herein offer a framework for the accurate determination of its key characteristics, ensuring both scientific integrity and laboratory safety.

References

- Royalchem. (n.d.). This compound (CAS 4755-77-5) | ≥98% Purity Manufacturer.

- ChemBK. (2024, April 9). This compound.

- SpectraBase. (n.d.). Ethyl oxalyl chloride - Optional[1H NMR] - Spectrum.

- National Institutes of Health. (n.d.). Ethoxalyl chloride. PubChem.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- (n.d.). DETERMINATION OF BOILING POINTS.

- Shanghai ShengShan Chemical. (n.d.). 4755-77-5.

- Al-Tameemi, M. A. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds.

- Chemistry LibreTexts. (2023, July 1). 3.2: Lab - Density of Solids and Liquids.

- Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

- YouTube. (2021, August 23). Boiling Point Using ThieleTube.

Sources

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. royal-chem.com [royal-chem.com]

- 3. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Ethyl Oxalyl Chloride CAS#: 4755-77-5 [chemicalbook.com]

- 11. parchem.com [parchem.com]

- 12. uotechnology.edu.iq [uotechnology.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. homesciencetools.com [homesciencetools.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]

ethyl oxalyl monochloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Ethyl Oxalyl Monochloride with Nucleophiles

Foreword: The Duality of Reactivity

This compound (EOMC), also known as ethyl chlorooxoacetate, is a deceptively simple molecule that holds a position of significant utility in modern organic synthesis.[][2] Its structure, featuring an acid chloride and an ester linked by a direct carbon-carbon bond, presents chemists with a fascinating case of differential reactivity. This duality is not a complication but rather the very source of its synthetic power, allowing for the selective construction of complex molecular architectures, particularly α-keto esters and specialized amides, which are pivotal intermediates in the development of pharmaceuticals and agrochemicals.[3][4][5]

This guide moves beyond a simple recitation of reactions. It aims to provide a deep, mechanistic understanding of why EOMC behaves as it does. We will explore the electronic and steric factors that govern its interactions with a range of nucleophiles, provide field-proven experimental protocols, and explain the causal logic behind each procedural step. For the researcher, scientist, or drug development professional, mastering the reactivity of this reagent is a key step toward efficient and innovative molecular design.

The Electrophilic Heart of this compound

The reactivity of EOMC is dominated by the principles of nucleophilic acyl substitution.[6][7] The molecule possesses two electrophilic carbonyl carbons. However, they are not created equal. The carbonyl carbon of the acid chloride is vastly more reactive than that of the ester.

Factors Governing Differential Reactivity:

-

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). In contrast, the ethoxide ion (EtO⁻) is a poor leaving group, as it is the conjugate base of a weak acid (ethanol). Nucleophilic attack at the ester carbonyl is therefore a much less favorable process.[8]

-

Inductive Effects: The highly electronegative chlorine atom strongly withdraws electron density from the adjacent carbonyl carbon, making it significantly more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack compared to the ester carbonyl.[7]

This inherent reactivity difference is the cornerstone of its synthetic utility, allowing for highly chemoselective reactions at the acid chloride moiety while the ester group remains intact.

Caption: Fig 1. General mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles: The Amide Connection

The reaction of EOMC with primary and secondary amines is a robust and efficient method for synthesizing N-substituted ethyl oxamates. This reaction proceeds violently and exothermically, necessitating careful temperature control.[9][10]

Mechanism and Selectivity

Amines, acting as potent nitrogen nucleophiles, readily attack the highly electrophilic acid chloride carbon. The reaction follows the classic nucleophilic acyl substitution pathway.

-

Primary vs. Secondary Amines: Both primary (R-NH₂) and secondary (R₂NH) amines react smoothly to yield the corresponding N-substituted and N,N-disubstituted amides, respectively. Primary amines possess two protons on the nitrogen, while secondary amines have one. This difference does not affect the initial reaction with the hyper-reactive acid chloride but can be relevant in reactions with less reactive dicarbonyl compounds like diethyl oxalate.[11][12] With EOMC, the reaction is almost exclusively at the acid chloride.

-

The Role of a Stoichiometric Base: The reaction liberates one equivalent of hydrogen chloride (HCl). This byproduct will protonate any unreacted amine, rendering it non-nucleophilic and halting the reaction. Therefore, at least two equivalents of the amine are required: one to act as the nucleophile and one to act as a base. More commonly, an inert tertiary amine base like triethylamine (TEA) or pyridine is added as an HCl scavenger, which is a more atom-economical approach.[12][13]

Caption: Fig 2. Reaction pathway of EOMC with a primary amine.

Experimental Protocol: Synthesis of Ethyl N-Benzyloxamate

This protocol details a representative synthesis using benzylamine as the nucleophile and triethylamine as the HCl scavenger.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with benzylamine, triethylamine, and anhydrous DCM.

-

Causality: The system must be anhydrous as EOMC reacts readily with water. The nitrogen atmosphere prevents atmospheric moisture from entering.

-

-

Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.

-

Causality: The acylation reaction is highly exothermic. Cooling is critical to prevent side reactions and control the reaction rate.

-

-

Reagent Addition: A solution of this compound in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Slow, controlled addition prevents a dangerous exotherm and ensures efficient mixing.

-

-

Reaction: After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

-

Causality: This ensures the reaction proceeds to completion.

-

-

Workup & Quenching: The reaction is quenched by the slow addition of water. The organic layer is separated and washed sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The HCl wash removes excess triethylamine and benzylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes bulk water before drying.

-

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Reactions with O-Nucleophiles: A Tale of Esters and Instability

Oxygen-based nucleophiles also react selectively at the acid chloride center, but the nature of the products and the required conditions differ.

Alcohols: Synthesis of Asymmetrical Oxalate Esters

The reaction of EOMC with an alcohol (alcoholysis) in the presence of a base like pyridine yields an asymmetrical diethyl oxalate.[14] This is a standard esterification of an acid chloride. The reaction is generally less vigorous than with amines but still requires a base to neutralize the HCl byproduct.[15]

Water: The Achilles' Heel

This compound is highly sensitive to moisture.[2] It reacts violently with water in an exothermic hydrolysis reaction to produce ethyl glyoxylic acid and corrosive HCl gas.[4][16] This reactivity underscores the critical need for anhydrous conditions during storage and handling.[3]

Table 1: Reactivity with O-Nucleophiles

| Nucleophile | Product | Conditions | Key Considerations |

| Alcohol (R'OH) | EtO-C(=O)-C(=O)-OR' | Anhydrous, Base (e.g., Pyridine), 0 °C to RT | Forms a mixed oxalate diester. |

| Water (H₂O) | EtO-C(=O)-COOH | Uncatalyzed | Highly exothermic, produces HCl gas. Must be avoided. |

Reactions with C-Nucleophiles: Forging α-Keto Esters

Perhaps the most valuable transformation involving EOMC is its reaction with carbon nucleophiles, which provides a direct route to α-keto esters, a crucial functional group in medicinal chemistry.[17][18]

Grignard Reagents: A Controlled Addition

The reaction between EOMC and Grignard reagents (R-MgX) is a powerful method for C-C bond formation, yielding an α-keto ester.[13][19] However, a significant challenge exists: the product, a ketone, is also electrophilic and can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol byproduct.[20][21]

Controlling the Reaction:

-

Low Temperature: The reaction is almost always performed at very low temperatures (-78 °C is common) to disfavor the second addition, which has a higher activation energy.

-

Inverse Addition: Slowly adding the Grignard reagent to the solution of EOMC ensures that the concentration of the nucleophile is kept low at all times, minimizing the chance of it reacting with the newly formed ketone product.

Caption: Fig 3. Competing reaction pathways for Grignard reagents with EOMC.

Experimental Protocol: Synthesis of Ethyl Benzoylformate

This protocol describes the synthesis of an α-keto ester via the addition of phenylmagnesium bromide to EOMC.

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (1.0 M in THF, 1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

System Setup: A flame-dried, three-neck flask is equipped with a stirrer, nitrogen inlet, thermometer, and a syringe pump. The flask is charged with a solution of this compound in anhydrous THF.

-

Causality: Rigorously anhydrous conditions are essential as Grignard reagents are strong bases and are quenched by water.

-

-

Extreme Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

-

Causality: This is the most critical step for selectivity. The low temperature dramatically slows the rate of the secondary addition to the product ketone relative to the primary addition to the highly reactive acid chloride.

-

-

Reagent Addition: Phenylmagnesium bromide solution is added via syringe pump over 1-2 hours, maintaining the internal temperature below -70 °C.

-

Causality: The slow addition rate (inverse addition) maintains a low concentration of the Grignard reagent, further suppressing the undesired secondary reaction.

-

-

Quenching: After stirring for an additional 30 minutes at -78 °C, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Causality: The NH₄Cl solution is a mild acid that protonates the intermediate alkoxide and destroys any unreacted Grignard reagent without causing harsh side reactions.

-

-

Workup & Isolation: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude ethyl benzoylformate is then purified by vacuum distillation or column chromatography.

Conclusion: A Versatile and Indispensable Reagent

This compound's value lies in its predictable and selective reactivity. The high electrophilicity of its acid chloride function allows for clean, high-yield transformations with a wide array of nucleophiles under specific, controllable conditions. By understanding the mechanistic principles governing these reactions—nucleophilicity, leaving group ability, and the crucial role of temperature control—researchers can effectively leverage EOMC to construct the sophisticated amide and α-keto ester scaffolds that form the backbone of many modern pharmaceutical agents. Its continued application in drug discovery and process development is a testament to its enduring utility as a powerful synthetic tool.

References

- Title: this compound (CAS 4755-77-5) | ≥98% Purity Manufacturer Source: Royalchem URL:[Link]

- Title: reaction between acyl chlorides and alcohols - addition / elimin

- Title: A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate Source: ResearchG

- Title: Methods for the Synthesis of α-Keto Esters | Request PDF Source: ResearchG

- Title: The action of oxalyl chloride on alcohols in pyridine solution Source: CORE URL:[Link]

- Title: α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation Source: Organic Chemistry Portal URL:[Link]

- Title: A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxal

- Title: Introduction to Nucleophilic Acyl Substitution Source: Chad's Prep URL:[Link]

- Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL:[Link]

- Title: 21.7 Nucleophilic Acyl Substitution Source: YouTube URL:[Link]

- Title: 4755-77-5 - Shanghai ShengShan Chemical Source: Shanghai ShengShan Chemical URL:[Link]

- Title: Ethoxalyl chloride | C4H5ClO3 | CID 20884 Source: PubChem - NIH URL:[Link]

- Title: Oxalyl chloride monoethyl ester and production process thereof Source: Google Patents URL

- Title: Reaction of amines with diethyl oxalate (Hofmann amine separation method) Source: Chemistry Stack Exchange URL:[Link]

- Title: 21.2: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL:[Link]

- Title: 20.2 Nucleophilic Acyl Substitution | Organic Chemistry Source: YouTube URL:[Link]

- Title: Synthesis Source: The Royal Society of Chemistry URL:[Link]

- Title: Reactions of Acyl Chlorides with Primary Amines Source: Chemistry LibreTexts URL:[Link]

- Title: Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones Source: Organic Chemistry Portal URL:[Link]

- Title: Ethyl oxalyl chloride Source: Oakwood Chemical URL:[Link]

- Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]

- Title: reaction between acyl chlorides and amines - addition / elimin

- Title: 17.6: Reactions of Alcohols Source: Chemistry LibreTexts URL:[Link]

- Title: 17.6: Reactions of Alcohols Source: Chemistry LibreTexts URL:[Link]

Sources

- 2. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 3. royal-chem.com [royal-chem.com]

- 4. kinsotech.com [kinsotech.com]

- 5. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. shengshanchem.com [shengshanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Storage Conditions and Stability of Ethyl Oxalyl Monochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl oxalyl monochloride (CAS 4755-77-5), a highly reactive acyl chloride, is a critical reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility is intrinsically linked to its high reactivity, which also dictates stringent requirements for its storage and handling to ensure its stability and prevent hazardous situations. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for this compound, an analysis of its stability under various conditions, and protocols for its safe handling and quality assessment. By understanding the principles outlined in this guide, researchers and drug development professionals can ensure the integrity of this vital reagent, leading to more reliable and safer synthetic outcomes.

Introduction: The Double-Edged Sword of Reactivity

This compound, also known as ethyl chloroglyoxylate, is a bifunctional molecule featuring both an ester and an acyl chloride group. This unique structure makes it a versatile building block in organic synthesis, particularly for the introduction of the ethyl oxalyl moiety. However, the very reactivity that makes it a valuable synthetic tool also renders it susceptible to degradation, primarily through hydrolysis and thermal decomposition. The presence of the electrophilic carbonyl carbon of the acyl chloride makes the molecule highly susceptible to nucleophilic attack, especially by water.